molecular formula C20H26N4O3 B2708857 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034614-78-1

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2708857
CAS RN: 2034614-78-1
M. Wt: 370.453
InChI Key: GKFWXHKFVJOTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that is widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Anticancer Applications

  • Diaryl ureas, including compounds similar to the one , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant antiproliferative effects, suggesting potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).

Corrosion Inhibition

  • Mannich bases, including derivatives of the specified compound, have been synthesized and examined as corrosion inhibitors for mild steel in acidic environments. These studies have demonstrated the effectiveness of such compounds in protecting against corrosion, with the inhibition efficiency varying with the concentration and temperature (Jeeva et al., 2015).

Hydrogen Bonding Studies

  • Research has focused on understanding the interactions and inhibition effects of urea-derived Mannich bases, including those similar to the target compound, in corrosion processes. These studies contribute to a deeper understanding of molecular interactions in chemical processes and materials science (Franklin et al., 2008).

Neuropharmacology

  • Compounds structurally similar to the one have been studied in the context of their effects on cannabinoid receptors in the central nervous system. These studies provide insights into potential therapeutic applications in neuropharmacology (Wang et al., 2011).

Molecular Structure Analysis

  • Investigations into the conformational isomers of pyrid-2-yl ureas and their interactions with cytosine have been conducted. These studies offer valuable information on molecular structure and complexation in chemistry (Chien et al., 2004).

Supramolecular Chemistry

  • Research on metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands has explored how these compounds can be used to create complex structures through self-assembly, contributing to the field of supramolecular chemistry (Troff et al., 2012).

Spectroscopy and Computational Studies

  • Spectroscopic analysis of compounds like 1-(pyrid-4-yl)piperazine has been conducted to understand their acid-base properties and molecular structures, providing insights into their chemical behavior and potential applications (Mary et al., 2014).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-18-7-3-6-17(19(18)27-2)23-20(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWXHKFVJOTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

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